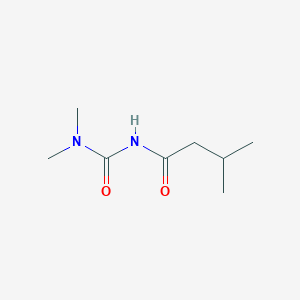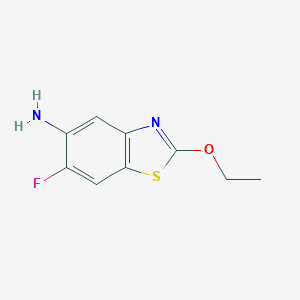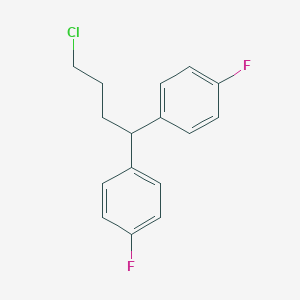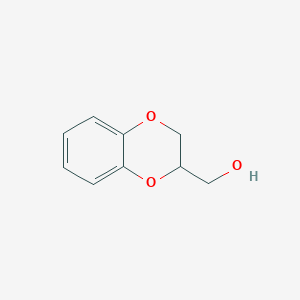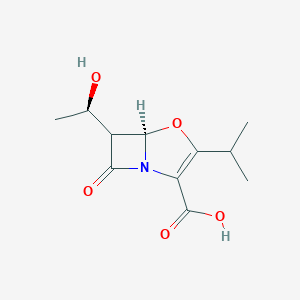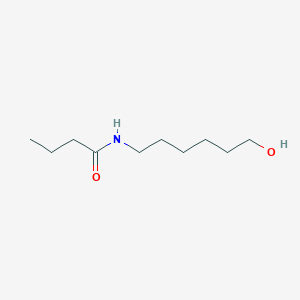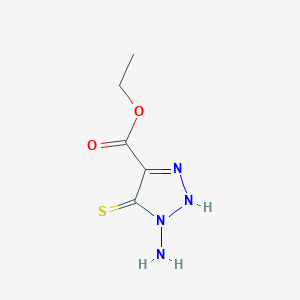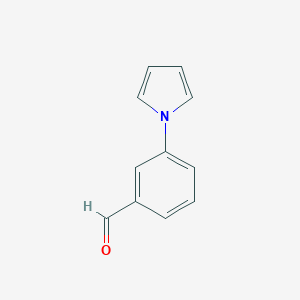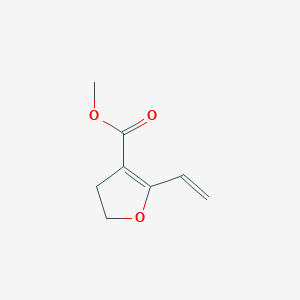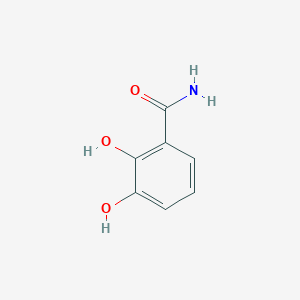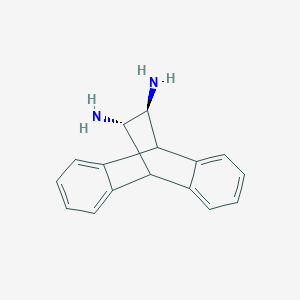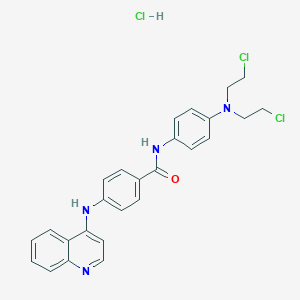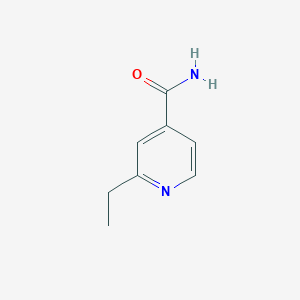
cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed for human use. However, it has gained popularity in recent years as a recreational drug due to its potent analgesic effects. The purpose of
作用機序
U-47700 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system. U-47700 has been shown to have a higher affinity for the mu-opioid receptor than morphine, which may contribute to its potent analgesic effects.
生化学的および生理学的効果
U-47700 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have a high potential for abuse and dependence, and it can cause serious side effects such as respiratory failure and death. U-47700 has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use.
実験室実験の利点と制限
U-47700 has several advantages for lab experiments, including its potent analgesic effects and high affinity for the mu-opioid receptor. It can be used to study the mechanisms of opioid action and potential treatments for chronic pain conditions. However, U-47700 also has several limitations, including its potential for abuse and dependence, and the risk of serious side effects such as respiratory failure.
将来の方向性
There are several future directions for research on U-47700, including the development of safer and more effective opioid analgesics, the study of the mechanisms of opioid action, and the identification of potential treatments for chronic pain conditions. Additionally, research is needed to better understand the risks associated with U-47700 use and to develop strategies for preventing its abuse and dependence.
Conclusion:
In conclusion, U-47700 is a synthetic opioid analgesic drug that has gained popularity as a recreational drug due to its potent analgesic effects. It has been studied for its potential as a replacement for traditional opioids and as a treatment for chronic pain conditions. However, it also has a high potential for abuse and dependence, and it can cause serious side effects such as respiratory failure. Further research is needed to develop safer and more effective opioid analgesics and to better understand the risks associated with U-47700 use.
合成法
U-47700 is synthesized by reacting cyclohexanone with 3,4-dichlorophenylacetic acid to form the intermediate 3,4-dichlorophenyl-2-cyclohexenone. This intermediate is then reacted with methylamine and pyrrolidine to form the final product, U-47700. The synthesis of U-47700 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
U-47700 has been used in scientific research to study its analgesic effects and potential as a treatment for pain. It has also been studied for its potential as a replacement for traditional opioids, which can be addictive and have serious side effects. U-47700 has been shown to have potent analgesic effects in animal models, and it has been suggested that it may be useful in treating chronic pain conditions.
特性
CAS番号 |
130693-92-4 |
|---|---|
製品名 |
cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine |
分子式 |
C19H30Br2Cl2N2 |
分子量 |
517.2 g/mol |
IUPAC名 |
(1S,2R)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine;dihydrobromide |
InChI |
InChI=1S/C19H28Cl2N2.2BrH/c1-22(13-10-15-8-9-16(20)17(21)14-15)18-6-2-3-7-19(18)23-11-4-5-12-23;;/h8-9,14,18-19H,2-7,10-13H2,1H3;2*1H/t18-,19+;;/m0../s1 |
InChIキー |
ZQWCTTZWGNVXNW-DPSPSOFVSA-N |
異性体SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)[C@H]2CCCC[C@H]2N3CCCC3.Br.Br |
SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)C2CCCCC2N3CCCC3.Br.Br |
正規SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)C2CCCCC2N3CCCC3.Br.Br |
同義語 |
BD 737 BD 738 BD-737 BD-738 BD737 BD738 cis-N-(2-(3,4-dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




